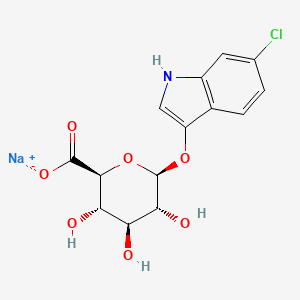
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Übersicht
Beschreibung
6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt, also known as RED-GLUC, is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, it forms an insoluble salmon-colored precipitate .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt is C14H14ClNO7 • C6H13N . The molecular weight is 442.89 . The SMILES string isNC1CCCCC1.O[C@@H]2C@@HC@@HC(O)=O)Oc3c[nH]c4cc(Cl)ccc34 . Chemical Reactions Analysis
6-Chloro-3-indolyl-β-D-glucuronide is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .Physical And Chemical Properties Analysis
The compound is a powder with an assay of ≥97.0% (HPLC) . It has an optical activity of [α]20/D −70.5±2°, c = 1% in DMF/H2O 1:1 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Microbiology
6-Chloro-3-indolyl beta-D-glucuronide sodium salt is utilized in microbiological studies. For instance, it's used in mediums to enhance the isolation rates of Escherichia coli and other Enterobacteriaceae in urine samples, as shown in research by Kodaka et al. (1995) where it increased the isolation rates by 8.4% and 19.5%, respectively (Kodaka et al., 1995).
Application in Chemistry
This compound plays a significant role in chemical research. For example, it is used in the synthesis of cladribine, a clinical anticancer drug, as demonstrated by Zhong et al. (2006) in their research on regiospecific and stereoselective coupling (Zhong, Nowak & Robins, 2006).
Application in Medical Research
In medical research, 6-Chloro-3-indolyl beta-D-glucuronide sodium salt is used for the synthesis of compounds with potential antiviral properties, as explored by Chen et al. (2000) in their study on trisubstituted indole N-nucleosides as analogues (Chen, Wei, Drach & Townsend, 2000).
Application in Nutritional Science
In nutritional science, this compound is used to study enzyme activity related to food intake and its effects on health, like the beta-glucuronidase activity in the small intestine. Andlauer et al. (2000) developed a technique to localize this enzyme activity using a chromogenic substrate containing 6-Chloro-3-indolyl beta-D-glucuronide (Andlauer, Kolb & Fürst, 2000).
Application in Biochemistry
In biochemistry, this compound is used in assays to measure enzyme activity, such as in the study of glucuronoyl esterases by Fraňová et al. (2016). They developed a method for qualitative and quantitative assay of these enzymes using chromogenic substrates that include 6-Chloro-3-indolyl beta-D-glucuronide (Fraňová, Puchart & Biely, 2016).
Application in Environmental Science
This compound is also applied in environmental science for identifying microbial species in water sources. Watkins et al. (1988) used a chromogenic compound related to 6-Chloro-3-indolyl beta-D-glucuronide for the identification of Escherichia coli in shellfish and wastewater (Watkins, Rippey, Clavet, Kelley-Reitz & Burkhardt, 1988).
Eigenschaften
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOHCDHSUOGKP-CYRSAHDMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClNNaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl beta-D-glucuronide sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



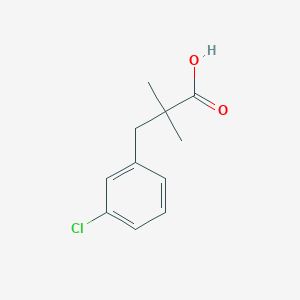
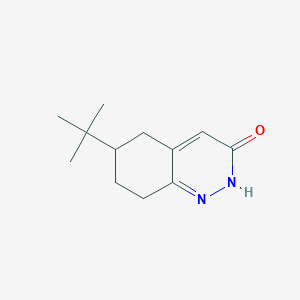
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)
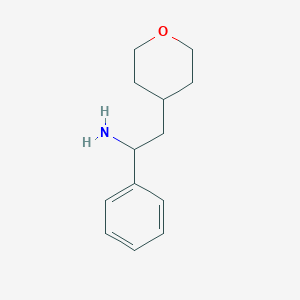
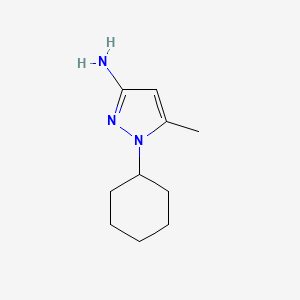
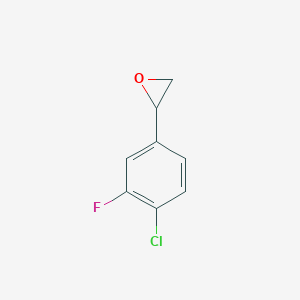
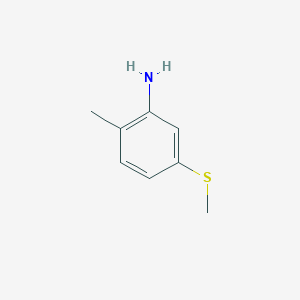
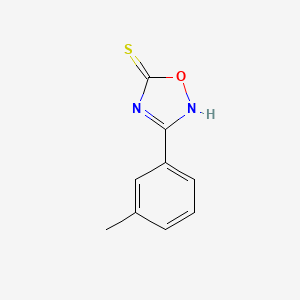
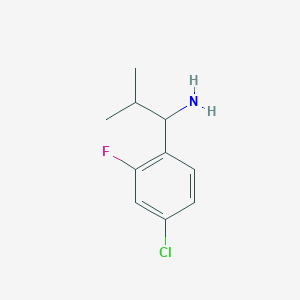
![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)
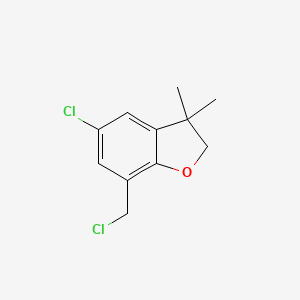
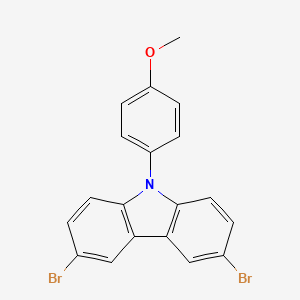
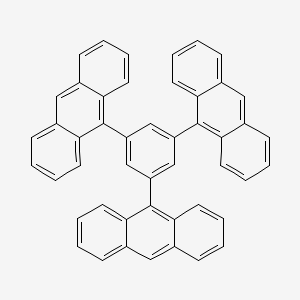
![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)